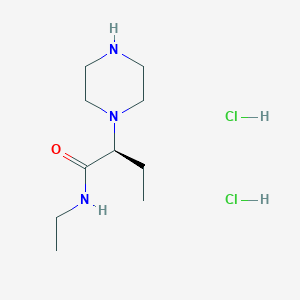

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

Description

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a synthetic organic compound characterized by a piperazine core substituted with an ethyl group and a butyramide moiety, stabilized as a dihydrochloride salt. Its molecular structure confers both basicity (via the piperazine nitrogen atoms) and water solubility (enhanced by the dihydrochloride counterions).

Properties

Molecular Formula |

C10H23Cl2N3O |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

(2S)-N-ethyl-2-piperazin-1-ylbutanamide;dihydrochloride |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-3-9(10(14)12-4-2)13-7-5-11-6-8-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H/t9-;;/m0../s1 |

InChI Key |

ZYGBXHAFEBXZBG-WWPIYYJJSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)NCC)N1CCNCC1.Cl.Cl |

Canonical SMILES |

CCC(C(=O)NCC)N1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

Compound A : 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride (Imp. B(EP), CAS 111974-74-4)

- Structure : Features a dibenzo-thiazepine ring fused to a piperazine group, with two HCl counterions.

- Application: A known impurity in antipsychotic drug synthesis (e.g., quetiapine-related compounds).

- Key Difference : The dibenzo-thiazepine scaffold introduces aromaticity and planar rigidity, unlike the flexible butyramide chain in the target compound .

Compound B: [2-[(2-Aminophenyl)thio]phenyl][4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone Maleate (Imp. F(EP))

- Structure : Combines a piperazine ring with a maleate counterion and a hydroxethoxyethyl side chain.

- Application : Intermediate in drug synthesis with enhanced water solubility due to the maleate salt.

- Key Difference : Maleate salts typically offer lower hygroscopicity compared to dihydrochlorides, influencing formulation stability .

Piperazine-Based Dihydrochloride Salts in Polymer Chemistry

Compound C : 2,2’-Azobis[2-methyl-N-(2-hydroxyethyl)propionamidine] Dihydrochloride

- Structure : Azoamidine-based initiator with a piperazine-like amidine group and dihydrochloride salt.

- Application : Water-soluble radical initiator in polymerization reactions.

- Key Difference : The azo (-N=N-) functional group enables thermal decomposition to generate free radicals, a feature absent in the target compound .

Compound D : N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

- Structure : Aromatic diamine with tetramethyl substitution and dihydrochloride salt.

- Application : Redox indicator in biochemical assays and electron-transfer studies.

- Key Difference : The fully substituted amine groups and aromatic core contrast with the secondary amine and aliphatic backbone of the target compound .

Data Table: Comparative Analysis

Key Research Findings

- Salt Form Impact : Dihydrochloride salts (as in the target compound and Compound A) enhance aqueous solubility but may increase hygroscopicity compared to maleate or free-base forms .

- Structural Rigidity vs. The target compound’s aliphatic chain may allow greater adaptability in molecular interactions .

- Industrial Relevance : Piperazine derivatives with dihydrochloride counterions are prevalent in drug synthesis (e.g., antipsychotics) and specialty chemistry applications, underscoring their versatility .

Biological Activity

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is characterized by its piperazine moiety, which is common in various pharmaceutical agents. The structural uniqueness conferred by the ethyl group and butyramide functionality may influence its biological interactions.

Biological Activity Overview

Research indicates that S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.

- Antitumor Activity : Investigated for its ability to inhibit cancer cell growth across multiple human cancer cell lines.

The mechanism of action for S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride involves interactions with specific molecular targets. The piperazine ring can modulate the activity of neurotransmitter receptors and enzymes, potentially influencing cellular signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their function.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways related to cancer proliferation.

Antitumor Activity

A study evaluated the anticancer effects of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride against 60 human cancer cell lines. The results indicated a broad spectrum of cell inhibition, with growth reductions ranging from -85.67% to -41.54% across different cell types. Notably, the compound exhibited significant cytotoxicity against melanoma and CNS cancer cell lines, with specific growth inhibition percentages as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| MALME-3M | -85.67 |

| LOXIMVI | -85.17 |

| SK-MEL-5 | -84.06 |

| SK-MEL-28 | -64.66 |

| SF-539 | -97.21 |

These findings suggest that S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride may induce apoptosis through mechanisms involving pro-apoptotic and anti-apoptotic protein modulation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It showed promising results against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride:

- Study on Cancer Cell Lines : A comprehensive analysis revealed that compounds similar to S N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride displayed significant anticancer activity by inducing apoptosis through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

- Antimicrobial Efficacy : Another study focused on the compound's ability to inhibit bacterial growth, demonstrating effective action against strains such as Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.